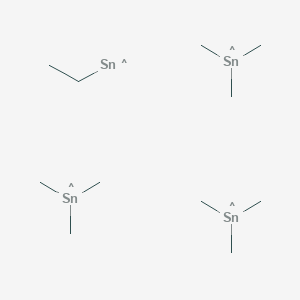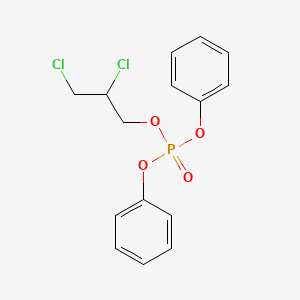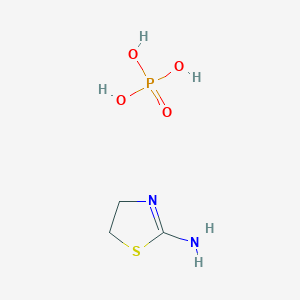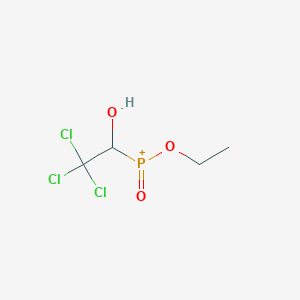
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The specific structure of this compound includes an ethoxy group, an oxo group, and a trichloro-1-hydroxyethyl group attached to a phosphorus atom
Métodos De Preparación
The synthesis of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be achieved through several synthetic routes. One common method involves the reaction of a chlorophosphine with an organometallic reagent, such as a Grignard reagent. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium has several scientific research applications In chemistry, it can be used as a ligand in transition metal catalysis, facilitating various organic transformations In biology, it may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active moleculesIn industry, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Ethoxy(oxo)(2,2,2-trichloro-1-hydroxyethyl)phosphanium can be compared with other similar organophosphorus compounds, such as triphenylphosphine and triethylphosphine. While these compounds share some common features, such as the presence of phosphorus atoms bonded to carbon atoms, they differ in their specific structures and chemical properties.
Propiedades
Número CAS |
65758-64-7 |
|---|---|
Fórmula molecular |
C4H7Cl3O3P+ |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
ethoxy-oxo-(2,2,2-trichloro-1-hydroxyethyl)phosphanium |
InChI |
InChI=1S/C4H7Cl3O3P/c1-2-10-11(9)3(8)4(5,6)7/h3,8H,2H2,1H3/q+1 |
Clave InChI |
SYCGZRDJLPCQFB-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


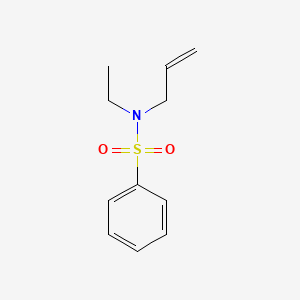
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)



